

Digitonin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Digitonin*

Cat. No.: *B13729988*

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Core Properties and Identification

Digitonin is a steroidal saponin, a natural glycoside extracted from the foxglove plant, *Digitalis purpurea*.^[1] It is widely utilized in cellular biology and biochemistry as a nonionic detergent. Its utility stems from its specific interaction with cholesterol, which allows for the selective permeabilization of cell membranes.

For researchers and professionals in drug development, precise identification and characterization of this compound are crucial. The following table summarizes the key quantitative data for digitonin.

Identifier	Value
CAS Number	11024-24-1 ^{[1][2][3][4][5]}
Molecular Weight	1229.31 g/mol ^{[1][4][5]}
Molecular Formula	C ₅₆ H ₉₂ O ₂₉ ^{[1][4][5]}

Mechanism of Action: Selective Membrane Permeabilization

The primary mechanism of action for digitonin involves its interaction with cholesterol present in cellular membranes.^{[1][6][7]} The plasma membranes of mammalian cells are rich in

cholesterol, making them particularly susceptible to digitonin.[8][9] In contrast, the membranes of intracellular organelles, such as mitochondria and the endoplasmic reticulum, contain significantly lower concentrations of cholesterol.[8]

This differential cholesterol content allows for the titration of digitonin to achieve selective permeabilization. At low concentrations, digitonin molecules intercalate into the plasma membrane and form complexes with cholesterol, creating pores.[2][3][5] These pores are large enough to allow the passage of small molecules and proteins, providing researchers with access to the cell's cytosol without disrupting the integrity of intracellular organelles.[5][9][10] At higher concentrations, digitonin can cause complete disruption of the cell membrane, leading to cell lysis.[2]

This selective permeability is a cornerstone of its application in various experimental protocols, enabling the study of cytosolic proteins, the introduction of therapeutic agents into cells, and the isolation of intact organelles.[1][2][8]

Applications in Research and Drug Development

Digitonin's unique properties make it an invaluable tool in a range of research and development applications:

- **Membrane Protein Extraction:** As a non-ionic detergent, digitonin is effective in solubilizing membrane-bound proteins while preserving their native structure and function.[11][12][13] This is critical for studies on protein structure, function, and drug interactions.
- **Organelle Isolation:** The selective permeability of digitonin allows for the isolation of intact mitochondria and other organelles.[1][4][14][15] By permeabilizing the plasma membrane, cytosolic components can be washed away, leaving the organelles intact for further study.
- **Drug Delivery and Efficacy Studies:** In cancer research, digitonin has been shown to enhance the uptake and efficacy of chemotherapeutic drugs like cisplatin by increasing cell permeability.[1] This approach is being explored to overcome drug resistance and improve treatment outcomes. Furthermore, digitonin-facilitated delivery of imaging probes allows for the analysis of intracellular signaling pathways, such as the AKT pathway, in living cells.[16][17]

- Immunofluorescence and cytochemistry: By creating pores in the plasma membrane, digitonin allows antibodies and other labeling agents to access intracellular targets, enabling the visualization and localization of specific proteins and cellular structures.[\[8\]](#)
- Studies of Nuclear Transport: Digitonin-permeabilized cells are a common model for studying the transport of proteins into and out of the nucleus, as the nuclear envelope remains intact.
[\[9\]](#)[\[18\]](#)

Experimental Protocols

The following sections provide detailed methodologies for two key experiments utilizing digitonin.

Protocol 1: Selective Permeabilization of Plasma Membrane for Cytosolic Protein Analysis

This protocol outlines the steps for selectively permeabilizing the plasma membrane of cultured cells to allow for the analysis of cytosolic proteins or the introduction of macromolecules.

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS)
- Digitonin stock solution (e.g., 10 mg/mL in DMSO)
- Permeabilization buffer (e.g., hypotonic buffer)
- Ice bath
- Centrifuge

Methodology:

- Cell Preparation: Harvest cultured cells and wash them with ice-cold PBS to remove any remaining media. Pellet the cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes at 4°C.

- **Resuspension:** Carefully discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold permeabilization buffer.
- **Digitonin Treatment:** Add digitonin to the cell suspension to achieve the desired final concentration. The optimal concentration needs to be determined empirically for each cell type but typically ranges from 10 to 50 µg/mL for selective permeabilization.
- **Incubation:** Incubate the cells on ice for a short period (e.g., 5-10 minutes) with gentle agitation. The incubation time should be optimized to ensure sufficient permeabilization without causing cell lysis.
- **Washing:** Pellet the permeabilized cells by centrifugation.
- **Downstream Analysis:** The permeabilized cells can now be used for various downstream applications, such as immunofluorescence staining of cytosolic proteins or the introduction of specific antibodies or drugs.

Protocol 2: Isolation of Mitochondria from Mammalian Cells

This protocol describes a method for isolating mitochondria from cultured mammalian cells using digitonin to selectively rupture the plasma membrane.

Materials:

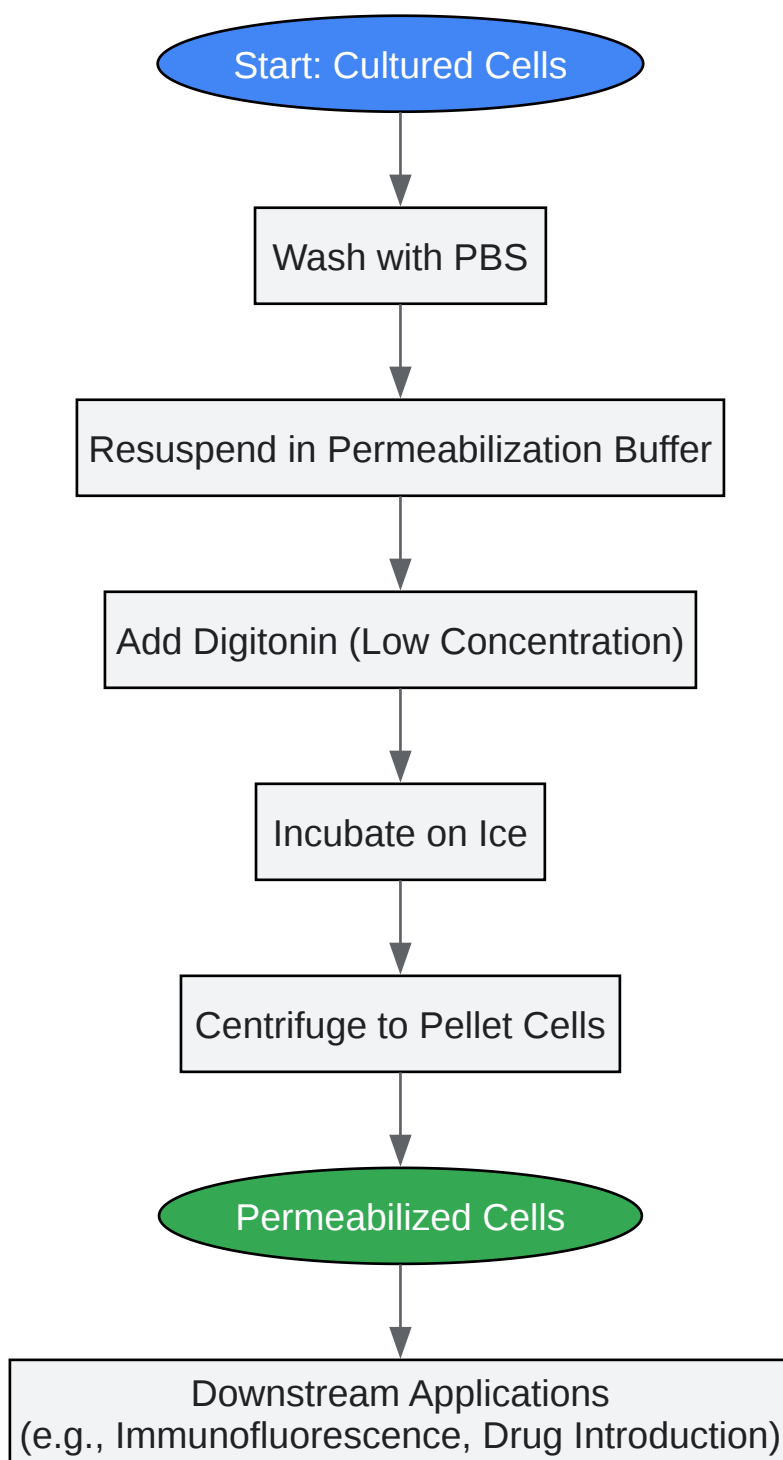
- Cultured mammalian cells
- PBS
- Hypotonic buffer
- Digitonin solution (e.g., 0.2%)
- Isotonic buffer (2x concentration)
- Centrifuge

Methodology:

- Cell Harvesting: Wash the cultured cells with 1X PBS and pellet them by centrifugation at 215 x g for 5 minutes at 4°C.[14]
- Hypotonic Swelling: Resuspend the cell pellet in 500 µl of hypotonic buffer and incubate on ice for 5 minutes.[14]
- Cell Lysis: Add 50 µl of 0.2% digitonin to achieve a final concentration of 0.02%.[14] Vortex the suspension vigorously for 5-10 seconds every minute for a total of 5 minutes.[14]
- Isotonic Restoration: Add an equal volume (500 µl) of 2x isotonic buffer to the samples.[14]
- Removal of Debris: Centrifuge the suspension immediately at 700 x g for 10 minutes at 4°C to pellet unbroken cells and cell debris.[14]
- Mitochondrial Pellet: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C.[14] The resulting pellet contains the isolated mitochondria, while the supernatant is the cytoplasmic fraction.[14]

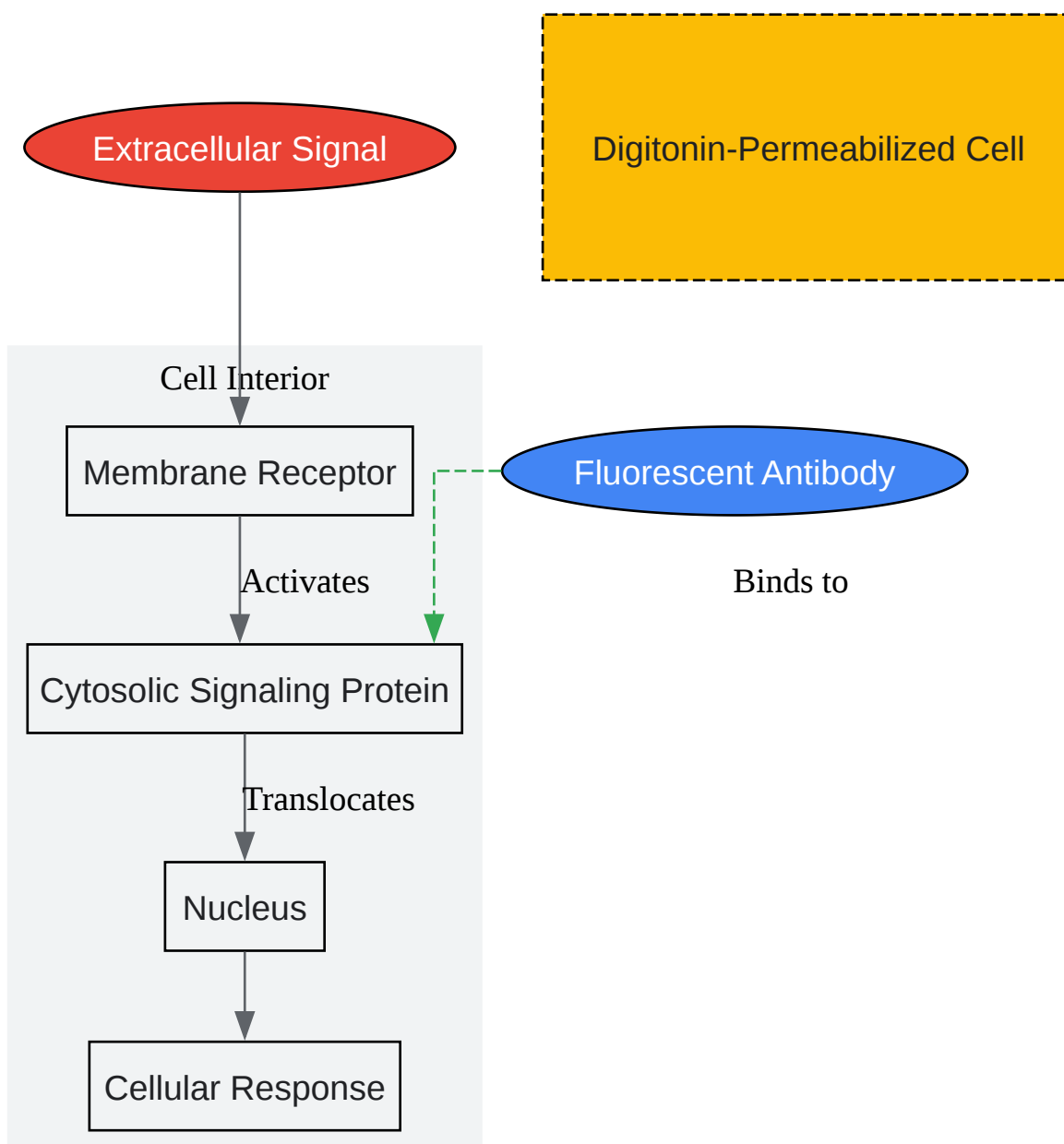
Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the workflows for selective plasma membrane permeabilization and a simplified signaling pathway that can be studied using this technique.



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Workflow for Selective Plasma Membrane Permeabilization.



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